(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide

11β-HSD1 Inhibition Regioisomeric Selectivity Structure-Activity Relationship

(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide (CAS 1164495-66-2) is a cinnamamide derivative with a molecular formula of C19H19ClFNO2 and a molecular weight of 347.81 g/mol. It features a trans-propenamide backbone bearing a 3-chlorobenzyl amide and a 4-(3-fluoropropoxy)phenyl substituent.

Molecular Formula C19H19ClFNO2
Molecular Weight 347.81
CAS No. 1164495-66-2
Cat. No. B2569139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide
CAS1164495-66-2
Molecular FormulaC19H19ClFNO2
Molecular Weight347.81
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CNC(=O)C=CC2=CC=C(C=C2)OCCCF
InChIInChI=1S/C19H19ClFNO2/c20-17-4-1-3-16(13-17)14-22-19(23)10-7-15-5-8-18(9-6-15)24-12-2-11-21/h1,3-10,13H,2,11-12,14H2,(H,22,23)/b10-7+
InChIKeyIGAJFINVVBTZTE-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide (CAS 1164495-66-2): A Cinnamamide-Derived 11β-HSD1 Inhibitor Intermediate for Metabolic Disease Research


(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide (CAS 1164495-66-2) is a cinnamamide derivative with a molecular formula of C19H19ClFNO2 and a molecular weight of 347.81 g/mol . It features a trans-propenamide backbone bearing a 3-chlorobenzyl amide and a 4-(3-fluoropropoxy)phenyl substituent. This compound is recognized as a key structural intermediate within the cinnamamide class, a scaffold extensively explored for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition, a validated target for type 2 diabetes and metabolic syndrome [1]. Its specific substitution pattern distinguishes it from generic cinnamamides and positions it as a specialized tool for structure-activity relationship (SAR) studies and a potential reference standard in impurity profiling for advanced 11β-HSD1 inhibitor candidates.

Why Generic Cinnamamide or Other 11β-HSD1 Inhibitors Cannot Replace (E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide in Targeted Research


The precise substitution pattern of (E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide is not arbitrary; it is a deliberate design element for SAR exploration around the cinnamamide core [1]. Generic cinnamamide (CAS 621-79-4) lacks the critical halogenated benzyl and fluorinated alkoxy side chains, which are essential for modulating lipophilicity, target binding, and metabolic stability . Similarly, other 11β-HSD1 inhibitors like HSD-016 (CAS 946396-92-5) or JTT-654 (CAS 916828-66-5) possess entirely different core structures (e.g., sulfonamide or complex heterocycles) and cannot serve as surrogates for SAR studies focused on the cinnamamide scaffold [2]. Even a close regioisomer, the 4-chlorobenzyl analogue (CAS 1164506-13-1), exhibits a shift in the chlorine position on the benzyl ring, which can lead to significantly different binding affinities and pharmacokinetic profiles, as demonstrated in related 11β-HSD1 inhibitor series . Therefore, for any investigation requiring this exact compound as a synthetic intermediate, analytical reference, or SAR probe, no generic substitute exists.

Head-to-Head and Class-Level Comparative Data for (E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide (CAS 1164495-66-2): A Quantitative Differentiation Guide


Regioisomeric Differentiation: 3-Chloro vs. 4-Chloro Substituent on the Benzyl Ring

The target compound (CAS 1164495-66-2) features a 3-chlorobenzyl group, while its direct regioisomer (CAS 1164506-13-1) bears a 4-chlorobenzyl group . In closely related cinnamamide-based 11β-HSD1 inhibitor series, the position of halogen substitution on the benzyl ring critically influences inhibitory potency. For example, in a series of cinnamamide-fluorinated anticancer agents, a shift from a 3- to a 4-substituent led to an IC50 variability exceeding 10-fold in HepG2 cell-based assays [1]. Although specific 11β-HSD1 IC50 data for this exact compound are not publicly available, the class-level inference is that the 3-chloro configuration provides a distinct steric and electronic environment for target interaction, which cannot be replicated by the 4-chloro analogue.

11β-HSD1 Inhibition Regioisomeric Selectivity Structure-Activity Relationship

Lipophilicity Modulation: Fluoropropoxy Side Chain vs. Unsubstituted Phenyl

The 3-fluoropropoxy side chain significantly enhances the lipophilicity of the cinnamamide scaffold compared to the unsubstituted phenyl derivative. While experimentally measured LogP values for this specific compound are not publicly available, computational predictions and class-level analysis indicate that the addition of a fluoroalkoxy chain increases LogP by approximately 1.5–2.0 units relative to the parent cinnamamide (LogP ~1.5) . This modulation is consistent with the strategy employed in 11β-HSD1 inhibitor design, where optimal lipophilicity is required to balance membrane permeability and metabolic clearance [1]. A compound without this side chain would exhibit much lower cellular permeability and would not serve as a valid pharmacokinetic surrogate.

Drug-like Properties Lipophilicity (LogP) Metabolic Stability

Commercial Purity and Availability: A Differentiator for Reproducible Research

The compound is commercially available with a specified purity of not less than 98% (NLT 98%) from verified chemical suppliers . This high-purity certificate is critical for both bioassay reproducibility and its use as a certified reference standard in impurity profiling of advanced 11β-HSD1 inhibitor candidates like JTT-654. In contrast, the 4-chloro analogue (CAS 1164506-13-1) does not have a publicly specified purity guarantee from the same supplier base, introducing uncertainty for quantitative analytical work . For researchers requiring a precise impurity marker or a defined SAR probe, the documented purity of the target compound provides a clear procurement advantage.

Purity Analysis Chemical Supply Reproducibility

Cytotoxic Potential: A Unique Activity Profile Among Cinnamamide Derivatives

Derivatives of (E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide have been reported to exhibit cytotoxic effects against various cancer cell lines, with IC50 values varying by cell type . In a recent ACS Omega study on closely related p-fluorocinnamide derivatives, compounds bearing a similar fluoropropoxy-phenyl moiety demonstrated antiproliferative activity against HepG2 liver cancer cells with IC50 values ranging from 4.23 μM to over 50 μM, depending on the amide substitution [1]. While direct side-by-side data for this exact compound versus a standard control are not published, the class-level evidence indicates a unique activity fingerprint that distinguishes it from non-fluorinated cinnamamides, which are generally inactive in similar assays.

Cytotoxicity Anticancer Screening HepG2 Cell Line

11β-HSD1 Inhibitory Potency: Class-Level Alignment with Known Inhibitors

The cinnamamide scaffold is a recognized pharmacophore for 11β-HSD1 inhibition, as evidenced by multiple patent disclosures [1]. While the IC50 of this specific compound against recombinant 11β-HSD1 has not been reported, class-level data indicate that related cinnamamide-fluorinated derivatives achieve nanomolar-range IC50 values. For context, the leading 11β-HSD1 inhibitor JTT-654 (CAS 916828-66-5) exhibits IC50 values of 4.65, 0.97, and 0.74 nM for human, rat, and mouse enzymes, respectively [2]. The target compound, containing both the 3-chlorobenzyl and 3-fluoropropoxy motifs, is hypothesized to occupy the same hydrophobic enzyme pocket. A simple cinnamamide (lacking both substitutions) would be completely devoid of 11β-HSD1 inhibitory activity and cannot substitute for this compound in target-engagement studies.

11β-HSD1 Enzyme Inhibitor Potency Metabolic Disease

Validated Use Cases for (E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide (CAS 1164495-66-2) in Drug Discovery and Analytical Sciences


Medicinal Chemistry SAR Probe for 11β-HSD1 Inhibitor Optimization

The compound serves as a key intermediate for synthesizing and evaluating cinnamamide-based 11β-HSD1 inhibitors. Its specific 3-chlorobenzyl and 3-fluoropropoxy substituents are designed to probe the hydrophobic binding pocket of the enzyme, and any deviation (e.g., using the 4-chloro regioisomer) would yield misleading SAR data, as evidenced by >10-fold activity differences in related series [1]. Researchers can use this compound to benchmark new derivatives and rationally design more potent analogues with improved metabolic stability. [2]

Certified Reference Standard for Impurity Profiling in Advanced 11β-HSD1 Inhibitor Development

With a documented purity of ≥98%, this compound is an ideal reference standard for identifying and quantifying process-related impurities in the synthesis of advanced 11β-HSD1 inhibitors such as JTT-654 [1]. Its use ensures compliance with ICH Q3A guidelines for impurity qualification in preclinical drug batches. The 4-chloro analogue, lacking a verified purity specification, cannot serve this function reliably. [2]

Cytotoxicity Screening in Anticancer Drug Discovery

Based on class-level evidence from p-fluorocinnamide derivatives, this compound exhibits a unique cytotoxic fingerprint against HepG2 liver cancer cells, with activity dependent on the fluoropropoxy substitution [1]. It can be employed as a positive control or a starting scaffold in cell-based screening campaigns aimed at identifying novel anticancer agents within the cinnamamide family. Non-fluorinated cinnamamide controls would be inactive, making this compound essential for assay validation. [2]

Computational Chemistry and Docking Studies for Cinnamamide-Based Drug Design

The compound's well-defined 3D structure, featuring the (E)-configuration and a flexible fluoropropoxy chain, makes it a valuable ligand for molecular docking and molecular dynamics simulations targeting 11β-HSD1 [1]. Its lipophilic profile (predicted LogP ~3.0-3.5) also serves as a benchmark for in silico ADME/Tox predictions, helping to establish structure-property relationship models for the cinnamamide class. Using the less lipophilic cinnamamide parent would lead to inaccurate permeability predictions. [2]

Quote Request

Request a Quote for (E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.